An In-Depth Technical Guide to (R)-Zanubrutinib-d5: Chemical Properties, Structure, and Mechanism of Action
An In-Depth Technical Guide to (R)-Zanubrutinib-d5: Chemical Properties, Structure, and Mechanism of Action
Introduction
(R)-Zanubrutinib-d5 is the deuterium-labeled stable isotopologue of (R)-Zanubrutinib.[1][2] The parent compound, Zanubrutinib, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL).[3][4][5][6] Due to the kinetic isotope effect, deuteration can sometimes alter the pharmacokinetic and metabolic profiles of drugs.[1][2] Primarily, (R)-Zanubrutinib-d5 serves as a critical internal standard for analytical and pharmacokinetic research, enabling precise quantification of Zanubrutinib in biological matrices through mass spectrometry-based methods.[7] This guide provides a comprehensive overview of its chemical properties, structure, and the mechanism of action of its non-labeled parent compound.
Chemical Properties and Structure
(R)-Zanubrutinib-d5 is a solid at room temperature.[1] Its structure is characterized by a tetrahydropyrazolopyrimidine core linked to a 4-(phenoxy-d5)phenyl group and an acryloylpiperidinyl moiety. The five deuterium atoms are located on the terminal phenyl ring.
Table 1: Physicochemical Properties of (R)-Zanubrutinib-d5
| Property | Value | References |
| Molecular Formula | C₂₇H₂₄D₅N₅O₃ | [1][2][7][8][9] |
| Molecular Weight | 476.58 g/mol | [1][2][8] |
| IUPAC Name | (7R)-2-(4-(phenoxy-d5)phenyl)-7-(1-acryloylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | Adapted from[10] |
| Unlabeled CAS | 1691249-44-1 ((R)-Zanubrutinib) | [1][2][7][10] |
| SMILES | O=C(C1=C2NCC--INVALID-LINK--N2N=C1C4=CC=C(OC5=C([2H])C([2H])=C([2H])C([2H])=C5[2H])C=C4)N | [2] |
| Appearance | Solid | [1] |
Mechanism of Action of Zanubrutinib
Zanubrutinib functions by targeting Bruton's tyrosine kinase (BTK), a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for the proliferation, development, and survival of both normal and malignant B-cells.[3][5]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[4] Zanubrutinib acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK.[3][4][6] This permanent binding blocks the kinase activity of BTK, thereby halting the downstream signaling cascade.[4] The inhibition of BTK disrupts key survival pathways, including the PI3K-AKT and NF-κB pathways, which ultimately suppresses the proliferation and survival of malignant B-cells and induces apoptosis (programmed cell death).[4][11]
Experimental Protocols
Synthesis
While specific, proprietary protocols for the synthesis of (R)-Zanubrutinib-d5 are not publicly available, the general synthetic route follows that of the unlabeled compound, with the introduction of a deuterated starting material. The synthesis of Zanubrutinib involves the formation of the pyrazole-pyrimidine core, followed by reduction and chiral resolution to obtain the desired (R)-enantiomer, and subsequent coupling reactions.[12] The deuterium atoms are incorporated by using a deuterated precursor, such as 4-(phenoxy-d5)boronic acid, during the Suzuki coupling step to form the biaryl structure.
In Vitro and In Vivo Formulations
(R)-Zanubrutinib-d5 is typically supplied as a solid powder. For experimental use, it must be dissolved in an appropriate solvent or vehicle. The following tables provide example formulations for in vitro and in vivo applications. These protocols are for reference, and optimization may be required for specific experimental designs.[1]
Table 2: Example Formulations for (R)-Zanubrutinib-d5
| Formulation Type | Components | References |
| In Vitro Stock Solution | DMSO | [1] |
| Injection Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | [1] |
| Injection Formulation 2 | 10% DMSO, PEG300, Tween 80, Saline | [1] |
| Oral Formulation 1 | Dissolved in PEG400 | [1] |
| Oral Formulation 2 | Suspended in 0.2% Carboxymethyl cellulose | [1] |
Detailed Protocol: Preparation of Injection Formulation 1
-
Prepare a stock solution of (R)-Zanubrutinib-d5 in DMSO (e.g., 10 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 850 µL of saline (0.9% w/v sodium chloride in ddH₂O) and vortex until a clear solution or uniform suspension is achieved.[1]
Analytical Characterization
The identity, purity, and structural confirmation of (R)-Zanubrutinib-d5 are established using standard analytical techniques. Commercial suppliers typically provide a Certificate of Analysis with detailed results from these methods.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and isotopic enrichment of the deuterated compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and the position of the deuterium labels.[13]
Storage and Handling
Proper storage is crucial to maintain the stability and integrity of the compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | References |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][13] |
| -20°C | 1 month | [1][13] |
The product is generally stable at ambient temperatures for short periods, such as during shipping.[1]
Conclusion
(R)-Zanubrutinib-d5 is an indispensable tool for researchers in pharmacology and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard allow for the accurate and reliable quantification of Zanubrutinib in preclinical and clinical studies. Understanding its structure and the potent mechanism of action of its parent compound is fundamental to its application in advancing the study of BTK inhibitors.
References
- 1. (R)-Zanubrutinib-d5 I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 5. zanubrutinib - My Cancer Genome [mycancergenome.org]
- 6. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Zanubrutinib D5 Datasheet DC Chemicals [dcchemicals.com]
- 9. Buy Online CAS Number 3027617-37-1 - TRC - Zanubrutinib-d5 | LGC Standards [lgcstandards.com]
- 10. (R)-Zanubrutinib | C27H29N5O3 | CID 137071299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
